N-(4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide
CAS No.: 950443-60-4
Cat. No.: VC11888315
Molecular Formula: C20H20FN3O2S
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950443-60-4 |
|---|---|
| Molecular Formula | C20H20FN3O2S |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
| Standard InChI | InChI=1S/C20H20FN3O2S/c21-12-6-8-13(9-7-12)22-17(25)11-10-16-23-19(26)18-14-4-2-1-3-5-15(14)27-20(18)24-16/h6-9H,1-5,10-11H2,(H,22,25)(H,23,24,26) |
| Standard InChI Key | DJDCWQDDOOXEOU-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4=CC=C(C=C4)F |
| Canonical SMILES | C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4=CC=C(C=C4)F |
Introduction
The compound N-(4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide is a complex organic molecule that belongs to the class of nitrogen-sulfur heterocycles. It features a unique structural arrangement, incorporating a fluorophenyl group and a thia-tricyclic system, which makes it valuable for various applications in medicinal chemistry and materials science.
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided in the available literature.
-
Molecular Weight: Not explicitly provided in the available literature.
Synthesis and Reaction Conditions
The synthesis of such complex molecules typically involves multi-step organic reactions. Common steps may include the formation of the thia-tricyclic core followed by the introduction of the fluorophenyl group and the propanamide moiety. Optimized reaction conditions, such as continuous flow reactors or high-pressure environments, may be used to maximize yield and purity through advanced purification techniques like chromatography and crystallization.
Potential Applications
Given its structural complexity and potential bioactivity, this compound could have applications in medicinal chemistry, particularly in drug discovery and development. Its interaction with specific molecular targets such as enzymes or receptors could modulate biological pathways, offering potential therapeutic benefits.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide | C21H17FN6O2S | Not specified | Medicinal chemistry, materials science |
| N-(4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | C19H14FN3O4 | 367.3 | Potential therapeutic applications |
| 4-fluoro-N-[2-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide | C22H24F2N4O | 414.4 | Medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume